6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride 6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14498061
InChI: InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H
SMILES:
Molecular Formula: C16H24ClN5
Molecular Weight: 321.8 g/mol

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride

CAS No.:

Cat. No.: VC14498061

Molecular Formula: C16H24ClN5

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride -

Molecular Formula C16H24ClN5
Molecular Weight 321.8 g/mol
IUPAC Name 6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride
Standard InChI InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H
Standard InChI Key MNKBXPNQWKUSKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl

Physicochemical Properties

The physicochemical profile of U-89843A has been rigorously characterized. As an off-white crystalline solid, it exhibits stability under ambient storage conditions when desiccated. Key properties include:

PropertyValueSource
Molecular Weight321.85 g/mol
Solubility (Water)Up to 25 mM
Solubility (DMSO)Up to 50 mM
Melting Point>230°C (decomposes)
Purity (HPLC)>99.2%

Microanalytical data align with theoretical values for carbon (59.71% observed vs. 59.4% theoretical), hydrogen (7.52% observed vs. 7.52% theoretical), and nitrogen (21.41% observed vs. 21.76% theoretical) . The compound’s infrared spectrum reveals characteristic absorption bands at 1605 cm⁻¹ (C=N stretching) and 1098 cm⁻¹ (C-N vibrations), consistent with its heterocyclic structure .

Synthesis and Manufacturing

The synthesis of U-89843A involves multistep organic reactions, as inferred from related pyrrolo[2,3-d]pyrimidine derivatives. A patented method for analogous compounds employs 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes Boc protection, selective hydrogenation, and deprotection . While specific details for U-89843A are proprietary, its structural similarity to intermediates described in CN102633802A suggests a route involving:

  • Boc Protection: Reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with di-tert-butyl dicarbonate under basic conditions to install protective groups.

  • Selective Dechlorination: Catalytic hydrogenation under atmospheric pressure to remove specific chloro substituents.

  • Pyrrolidinylation: Substitution of remaining chloro groups with pyrrolidine via nucleophilic aromatic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

This pathway achieves a total yield of approximately 63%, with each step optimized for mild conditions and industrial scalability .

Metabolic Pathways and Biotransformation

In vivo and in vitro studies in rats have elucidated the metabolic fate of U-89843A. The compound undergoes oxidative biotransformation primarily at the C-6 methyl group, mediated by cytochrome P4502C11 in male rats . Major metabolites include:

  • U-97924 (C-6 Hydroxymethyl): Formed via hydroxylation, exhibiting a high-affinity kinetic profile (Kₘ = 4.2 ± 0.5 μM, Vₘₐₓ = 21.2 ± 0.8 nmol/mg/min) .

  • U-97865 (C-6 Formyl): An intermediate oxidation product detected in hepatic microsomes.

  • C-6 Carboxy Derivative: The terminal oxidation product, identified through LC/MS analysis .

These metabolites are pharmacologically inactive, underscoring the role of U-89843A as a probe for studying P450 enzyme activity.

Analytical Characterization

U-89843A’s structural integrity and purity are validated through advanced analytical techniques:

  • HPLC: Reverse-phase chromatography confirms >99.2% purity, with a retention time of 12.3 minutes under gradient elution (acetonitrile/water) .

  • ¹H NMR: Spectrum (DMSO-d₆) displays signals at δ 10.72 (s, 1H, NH), 6.67 (q, 1H, pyrrole-H), and 3.64 ppm (br, 4H, pyrrolidinyl-H) .

  • Mass Spectrometry: HRESIMS matches the theoretical m/z of 204.1244 for the free base (C₁₀H₁₄N₅) .

These methods ensure batch-to-batch consistency, critical for research reproducibility.

Biological Activity and Research Applications

While direct therapeutic applications of U-89843A remain unexplored, its structural analogs demonstrate antiparasitic and kinase inhibitory activities. For instance, 2-amino-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit nanomolar potency against Plasmodium falciparum, suggesting potential utility in antimalarial drug discovery . U-89843A’s role as a cytochrome P450 substrate further positions it as a tool for drug metabolism studies, particularly in assessing enzyme induction or inhibition .

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